molecular formula C13H15Br2NO4 B13978431 Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate CAS No. 185540-29-8

Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate

Cat. No.: B13978431
CAS No.: 185540-29-8
M. Wt: 409.07 g/mol
InChI Key: KQZZFXVVMYSXCA-UHFFFAOYSA-N
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Description

Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two bromomethyl groups at the 2 and 6 positions of the pyridine ring, and two ester groups at the 3 and 5 positions. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate typically involves the bromination of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as methanol. The reaction conditions include maintaining the temperature between 25 to 40°C and monitoring the reaction progress using nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are used.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of diols from ester groups.

Scientific Research Applications

Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate involves its ability to act as a versatile intermediate in organic synthesis. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution, making the compound useful for introducing various functional groups into target molecules. The ester groups provide additional sites for chemical modification, allowing for the creation of a wide range of derivatives with diverse properties .

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(bromomethyl)pyridine: Lacks the ester groups, making it less versatile for certain applications.

    Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Lacks the bromomethyl groups, limiting its reactivity in nucleophilic substitution reactions.

    2,6-Di(bromomethyl)pyridine: Similar structure but without the ester groups, affecting its solubility and reactivity.

Uniqueness

Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate is unique due to the presence of both bromomethyl and ester groups, which provide multiple sites for chemical modification. This dual functionality makes it a valuable intermediate for the synthesis of complex molecules and materials with tailored properties .

Properties

CAS No.

185540-29-8

Molecular Formula

C13H15Br2NO4

Molecular Weight

409.07 g/mol

IUPAC Name

diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate

InChI

InChI=1S/C13H15Br2NO4/c1-3-19-12(17)8-5-9(13(18)20-4-2)11(7-15)16-10(8)6-14/h5H,3-4,6-7H2,1-2H3

InChI Key

KQZZFXVVMYSXCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1CBr)CBr)C(=O)OCC

Origin of Product

United States

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